3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
3-[4-[(3-fluorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO5S2/c18-11-2-1-3-14(10-11)26(22,23)19-12-4-6-13(7-5-12)24-15-8-9-25-16(15)17(20)21/h1-10,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGBPJPOWUVYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid, often referred to as V029-2692, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and its effects on various biological systems, particularly focusing on its anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C28H27FN4O7S
- IUPAC Name : 1-(3-fluorophenyl)-5-[4-(2-methoxybenzamido)-2-(propylsulfamoyl)phenoxy]-4-methyl-1H-pyrazole-3-carboxylic acid
- SMILES Notation : CCCNS(c(cc(cc1)NC(c(cccc2)c2OC)=O)c1Oc1c(C)c(C(O)=O)nn1-c1cc(F)ccc1)(=O)=O
Biological Activity Overview
The biological activity of V029-2692 has been evaluated through various studies, highlighting its potential as an anticancer agent. The following sections detail specific findings from research studies.
Anticancer Activity
-
Cell Line Studies :
- V029-2692 was tested against several cancer cell lines including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498 and SN12C). The compound exhibited selective growth inhibition with percentages greater than 10-20% across these lines, indicating potential efficacy in treating these cancers .
Cell Line Growth Inhibition (%) RPMI-8226 (Leukemia) >20 A549 (Lung Cancer) >10 A498 (Renal Cancer) >15 SN12C (Renal Cancer) >20 -
Mechanism of Action :
- The compound's mechanism involves the inhibition of critical pathways associated with cancer cell proliferation. It has been noted to affect the AMPK pathway, although its antiproliferative effects were found to be AMPK-independent. This suggests that V029-2692 may induce cell death through multiple pathways including necroptosis and autophagy .
Other Biological Activities
Aside from its anticancer properties, V029-2692 has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, suggesting a broader therapeutic potential .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of V029-2692. Here are key findings:
- Synthesis and Characterization :
-
In Vivo Studies :
- While most studies have focused on in vitro evaluations, future research is planned to assess the in vivo efficacy of V029-2692 using animal models to understand its pharmacokinetics and therapeutic window better.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, such as the thiophene-carboxylic acid core or sulfonamide substituents, but differ in substituent groups:
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Sulfonamide vs. Carbonyl Linkers
- The target compound’s 3-fluorophenyl sulfonamide group (electron-withdrawing fluorine at the meta position) contrasts with the 2-thienylcarbonyl group in .
Halogen vs. Methyl Substituents
- Replacing the 3-fluorophenyl group with a 4-methylphenyl sulfonamide (as in ) introduces steric bulk and hydrophobicity, which may reduce solubility but improve membrane permeability. Fluorine’s smaller size and electronegativity favor tighter binding in sterically constrained active sites .
Functional Group Diversity
- The cyano and fluorobenzyloxyimino groups in the carboxamide derivative () introduce strong electron-withdrawing effects, which could modulate the thiophene ring’s electron density and influence reactivity or binding kinetics .
Physicochemical and Pharmacokinetic Implications
- Solubility : The carboxylic acid group in all compounds enhances water solubility, but hydrophobic substituents (e.g., methylphenyl in ) counteract this effect.
- Bioavailability : Fluorine’s balance of electronegativity and small size in the target compound may optimize passive diffusion compared to bulkier substituents .
- Metabolic Stability : Sulfonamide groups are generally resistant to oxidative metabolism, whereas chlorophenyl groups () may undergo slower enzymatic degradation compared to fluorophenyl .
Preparation Methods
Gewald Reaction for 2-Aminothiophene-3-carboxylate Synthesis
The Gewald reaction enables the construction of 2-aminothiophene-3-carboxylic acid methyl ester (1 ) from cyclohexanone, methyl cyanoacetate, and sulfur in the presence of morpholine. This one-pot, multicomponent reaction proceeds via enamine formation, cyclization, and aromatization, yielding the aminothiophene scaffold in ~75% yield.
Reaction Conditions :
Diazotization and Sandmeyer Reaction
The amine group in 1 is diazotized using NaNO₂/HCl at 0–5°C, followed by bromination via CuBr in HBr(aq) to afford 3-bromo-2-thiophenecarboxylic acid methyl ester (2 ).
Procedure :
Saponification to Carboxylic Acid
Ester 2 is hydrolyzed to 3-bromo-2-thiophenecarboxylic acid (3 ) using aqueous NaOH (2 M) in methanol (reflux, 4 h), followed by acidification with HCl (1 M).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 5.6 Hz, 1H, H-4), 7.12 (d, J = 5.6 Hz, 1H, H-5), 13.1 (s, 1H, COOH).
Synthesis of 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol
Sulfonylation of 4-Aminophenol
4-Aminophenol (4 ) reacts with 3-fluorobenzenesulfonyl chloride (5 ) in pyridine/DCM (0°C, 2 h) to form 4-{[(3-fluorophenyl)sulfonyl]amino}phenol (6 ).
Optimization :
- Molar Ratio : 4 (1 equiv), 5 (1.1 equiv), pyridine (3 equiv).
- Workup : Quenched with ice-water, extracted with DCM, purified via silica gel chromatography (hexane/ethyl acetate 3:1).
- Yield : 82% as white crystals, m.p. 145–147°C.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 1H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 7.30–7.23 (m, 1H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.68 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 1H, OH).
Nucleophilic Aromatic Substitution
Coupling of 3 and 6
3-Bromo-2-thiophenecarboxylic acid (3 ) reacts with 6 under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C, 24 h) to form 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid (7 ).
Procedure :
- 3 (1 equiv), 6 (1.2 equiv), CuI (0.1 equiv), K₂CO₃ (2 equiv), DMF, N₂ atmosphere.
- Purification : Recrystallization from ethanol/water (1:1).
- Yield : 65% as off-white solid, m.p. 210–212°C.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (s, 1H, COOH), 10.2 (s, 1H, SO₂NH), 7.88–7.80 (m, 1H, Ar-H), 7.72–7.65 (m, 2H, Ar-H), 7.50 (d, J = 5.6 Hz, 1H, H-4), 7.40–7.33 (m, 1H, Ar-H), 7.25 (d, J = 5.6 Hz, 1H, H-5), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 166.4 (COOH), 158.1 (C-O), 142.3 (C-SO₂), 135.6–114.2 (Ar-C), 112.8 (C-4 thiophene), 110.5 (C-5 thiophene).
Alternative Synthetic Routes
Direct Sulfonylation on Thiophene
An alternative approach involves synthesizing 3-amino-2-thiophenecarboxylic acid, followed by sulfonylation with 3-fluorobenzenesulfonyl chloride. However, this route suffers from poor regioselectivity and competing side reactions.
Mitsunobu Reaction for Ether Formation
Coupling 3-hydroxy-2-thiophenecarboxylic acid with 6 via Mitsunobu reaction (DIAD, PPh₃, THF) was attempted but resulted in <20% yield due to steric hindrance.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Suzuki-Miyaura coupling to introduce the phenoxy-thiophene scaffold .
- Step 2 : Sulfonylation of the amino-phenoxy intermediate using 3-fluorophenylsulfonyl chloride under anhydrous conditions .
- Step 3 : Hydrolysis of ester groups to yield the carboxylic acid moiety, optimized with NaOH/EtOH .
- Critical Parameters : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency, and inert atmosphere to prevent oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine integration at δ 7.1–7.4 ppm, sulfonyl protons at δ 3.1–3.3 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 394.42) .
- Elemental Analysis : Verify stoichiometry (C₁₇H₁₂FNO₅S₂) .
Q. What biological screening assays are appropriate for initial activity profiling?
- Assay Design :
- PPARδ Antagonism : Use luciferase reporter assays in HEK293 cells, referencing structural analogs like GSK0660 .
- Anti-inflammatory Activity : Measure TNF-α inhibition in LPS-stimulated macrophages .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced Research Questions
Q. How does structural modification of the sulfonylamino-phenoxy group affect PPARδ binding affinity?
- SAR Insights :
- Fluorine Position : 3-Fluorophenyl enhances hydrophobic interactions vs. 4-Fluorophenyl, as shown in docking studies .
- Sulfonyl Linker : Replacing –SO₂– with –CO– reduces antagonism by 40%, per free-energy perturbation simulations .
- Table : Key Modifications and Activity Trends
| Substituent | ΔG (kcal/mol) | IC₅₀ (nM) |
|---|---|---|
| 3-Fluorophenyl | -9.2 | 12 ± 3 |
| 4-Fluorophenyl | -7.8 | 48 ± 7 |
| –SO₂– → –CO– | -5.1 | >100 |
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. primary hepatocytes) or PPARδ isoform expression .
- Impurity Interference : Residual solvents (e.g., DMF) in synthesis may inhibit cellular uptake .
- Resolution :
- Standardized Protocols : Use identical cell lines and solvent controls (e.g., <0.1% DMSO) .
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for direct binding kinetics .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Approaches :
- Salt Formation : Sodium or lysine salts improve aqueous solubility (e.g., 2.1 mg/mL → 15 mg/mL) .
- Prodrug Design : Esterification of the carboxylic acid group enhances membrane permeability .
- Co-Solvents : Use cyclodextrin complexes or PEG-400:DMSO (9:1) for intravenous administration .
Methodological Considerations
-
Synthesis Optimization :
-
Data Reproducibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
